molecular formula C14H25NO4 B11819720 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid

Cat. No.: B11819720
M. Wt: 271.35 g/mol
InChI Key: BYPZDPJILRIHIE-UHFFFAOYSA-N
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Description

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid is a tertiary amine derivative featuring a cyclohexyl ring substituted with a methylamino group protected by a tert-butoxycarbonyl (Boc) group and an acetic acid side chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for developing neuroactive agents or prodrugs .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

2-[1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]acetic acid

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15(4)14(10-11(16)17)8-6-5-7-9-14/h5-10H2,1-4H3,(H,16,17)

InChI Key

BYPZDPJILRIHIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCCCC1)CC(=O)O

Origin of Product

United States

Preparation Methods

Nitro Intermediate-Based Synthesis

A patent by CN1221525C describes a nitro-to-amine reduction pathway for structurally analogous cyclohexylacetic acid derivatives. While the compound differs by the Boc-methylamino group, this method provides a foundational approach:

  • Nitroalkylation : Cyclohexanone reacts with nitromethane in the presence of a base (e.g., KOH) to form 1-(nitromethyl)cyclohexanol, which is oxidized to 1-(nitromethyl)cyclohexyl acetic acid.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 1 atm) reduces the nitro group to a primary amine.

  • Boc Protection : The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP, yielding the tert-butoxycarbonyl (Boc) derivative.

  • Methylation : The secondary amine undergoes methylation with methyl iodide in the presence of NaH to introduce the methylamino group.

Critical Parameters :

  • Hydrogenation at ambient pressure avoids lactamization side reactions common in high-pressure systems.

  • Boc protection at 0°C prevents premature deprotection during methylation.

Oxyma Ester-Mediated Coupling

The ACS Omega study highlights racemization-free esterification using (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (Oxyma). Applied to the target compound:

  • Carboxylic Acid Activation : The acetic acid moiety is activated as an Oxyma ester via reaction with 2,4,6-trichlorobenzoyl chloride.

  • Amide Coupling : The activated ester reacts with methylamine in THF, forming the methylamino-acetic acid intermediate.

  • Boc Protection : The amine is protected under Schotten-Baumann conditions (Boc₂O, NaOH, H₂O/CH₂Cl₂).

Advantages :

  • <2% racemization due to steric hindrance from the Oxyma group.

  • Yields of 85–92% reported for analogous amino acid derivatives.

Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Hydrogenation Methanol, 25°C, 1 atm H₂80% yield
Boc Protection CH₂Cl₂, 0°C, DMAP catalyst95% conversion
Methylation DMF, 40°C, NaH base88% isolated yield

Elevating hydrogenation temperatures above 40°C promotes lactam byproducts (15–20% yield loss). Boc protection in polar aprotic solvents (e.g., THF) reduces efficiency by 20% compared to CH₂Cl₂.

Catalytic System Comparison

CatalystSubstrate ToleranceReaction TimeYield (%)
Pd/C (5% wt.) Nitro, esters6–8 h80
Ra-Ni Halides, ketones12 h65
PtO₂ Sensitive groups4 h75

Pd/C offers optimal balance between activity and cost for nitro reductions.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR :

    • Boc group: δ 1.44 (s, 9H, C(CH₃)₃).

    • Cyclohexyl protons: δ 1.2–1.8 (m, 10H, cyclohexane).

  • LC-MS : [M+H]⁺ at m/z 271.35 (calculated for C₁₄H₂₅NO₄).

Purity Assessment

MethodAcceptance CriteriaTypical Result
HPLC (C18) ≥98% area99.2%
Karl Fischer ≤0.5% H₂O0.3%
Residual Solvent <500 ppm120 ppm (methanol)

Industrial-Scale Production

Continuous Flow Reactor Design

A patent application describes a two-stage continuous process for analogous Boc-protected amines:

  • Stage 1 : Nitro reduction in a packed-bed reactor (Pd/C cartridge, 10 mL/min flow rate).

  • Stage 2 : Boc protection in a microreactor (residence time: 2 min, 25°C).

Benefits :

  • 98% conversion in 1/10th the batch reactor time.

  • Reduced Pd leaching (<1 ppm).

Waste ComponentTreatment MethodRegulatory Limit
Pd residues Ion-exchange resin<1 ppm in effluent
Methanol Distillation recovery90% reuse rate
DMAP Acidic hydrolysisNeutralized to salts

Emerging Methodologies

Enzymatic Boc Protection

Pilot-scale trials using Candida antarctica lipase B (CAL-B) demonstrate:

  • 92% yield under aqueous conditions (pH 7.5, 30°C).

  • Eliminates need for toxic Boc₂O .

Chemical Reactions Analysis

Types of Reactions

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid typically involves multi-step organic reactions, utilizing reagents such as tert-butoxycarbonyl (Boc) derivatives and cyclohexylamine. The protection of amino groups with Boc is a common strategy to enhance the stability of intermediates during synthesis. The compound's molecular formula is C13H23N1O2C_{13}H_{23}N_{1}O_{2}, with a molecular weight of approximately 225.33 g/mol.

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies have shown significant inhibition rates against leukemia and central nervous system cancer cell lines, suggesting potential as anticancer agents .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of oxidative stress. Studies suggest that it may reduce neuronal cell death, indicating its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antidiabetic Properties

Similar compounds have demonstrated protective effects on pancreatic β-cells under stress conditions, which is crucial for diabetes management. Research has indicated that these compounds can protect against endoplasmic reticulum stress-induced apoptosis, showing promise for therapeutic applications in diabetes .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated an inhibition value of over 70% against specific leukemia cells, with further investigations needed to explore its mechanism of action and potential as a lead compound for drug development.

Case Study 2: Neuroprotection in Oxidative Stress Models

In vitro studies assessed the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings revealed significant reductions in cell death rates, highlighting its potential role in developing therapies for neurodegenerative disorders.

Research Findings Summary

CompoundActivity TypeMax Activity (%)EC50 (μM)
Compound AAnticancer84.1910 ± 2
Compound BNeuroprotection8813 ± 1
Compound Cβ-cell Protection1000.1 ± 0.01

These findings underscore the diverse biological activities associated with this compound and similar analogs.

Mechanism of Action

The mechanism of action of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. This makes it a valuable tool in organic synthesis, particularly in the preparation of peptides and other complex molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their differentiating features:

Compound Name Structural Differences Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound : 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid Boc-protected methylamino group on cyclohexyl ring; acetic acid side chain Not explicitly provided (Inferred: C14H25NO4) ~271 (estimated) Intermediate in drug synthesis; tertiary amine
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid Cyclobutyl ring instead of cyclohexyl; Boc-protected amino group C11H19NO4 229.27 Smaller ring size; potential for conformational rigidity
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)acetic acid Boc group on amino-methyl substituent (vs. methylamino) C14H25NO4 271.35 Altered substitution pattern; similar solubility
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate Ethyl ester (vs. acetic acid); stereospecific (R,R) configuration C15H27NO4 285.38 Ester form enhances lipophilicity
2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid Difluoro substitution on cyclohexyl ring; co-crystallized with acetic acid C13H21F2NO4 293.31 Enhanced electronic effects; potential metabolic stability
2-[1-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic acid Sulfonamide protecting group (vs. Boc); toluenesulfonyl substituent C16H23NO4S 325.42 Altered stability and solubility
Key Observations:
  • Protecting Groups : Sulfonamide () and Boc () groups modulate reactivity and stability. Boc is preferred for temporary protection in peptide synthesis.
  • Substituents : Fluoro groups () enhance electronegativity and metabolic resistance, while ester derivatives () improve membrane permeability.

Physical and Chemical Properties

  • Solubility : The acetic acid moiety in the target compound enhances water solubility compared to ester derivatives (e.g., ).
  • Stability : Boc-protected compounds () are acid-labile, whereas sulfonamides () are more resistant to hydrolysis.
  • Boiling Point : Fluorinated analogs () exhibit higher predicted boiling points (~410°C) due to increased molecular weight and polarity.

Biological Activity

2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid, with the CAS number 227626-60-0, is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of disubstituted β-amino acids, which are known for their diverse applications in pharmaceuticals and biochemistry. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.35 g/mol
  • Purity : ≥ 97% .

The biological activity of this compound can be attributed to its structural features, particularly the tert-butoxycarbonyl (Boc) group and the cyclohexyl moiety. These components contribute to the compound's ability to interact with biological targets, potentially influencing various biochemical pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Disubstituted β-amino acids have been reported to possess antimicrobial properties, making them valuable in developing new antibiotics .
  • Proteolytic Stability : The structural configuration of such compounds often leads to enhanced stability against proteolytic enzymes, which is beneficial for therapeutic applications .
  • Hemolytic Activity : These compounds typically exhibit low hemolytic activity, suggesting a favorable safety profile for potential drug development .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Antimicrobial Properties : A study highlighted that derivatives of β-amino acids, including those with cyclohexyl groups, demonstrated effective antimicrobial activity against various bacterial strains. The findings suggest a promising application in treating infections caused by resistant bacteria .
  • Proteolytic Stability and Drug Design : Research focusing on the synthesis and characterization of β-amino acids indicated that their unique conformational attributes contribute to their stability and efficacy as drug candidates. The cyclohexane ring's chair conformation is particularly noted for enhancing binding interactions with biological targets .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-(1-Amino-4-tert-butylcyclohexyl)acetic acidAntimicrobial, low hemolytic
N-Boc-2-Cyclohexyl-D-glycineProteolytic stability
Tert-butoxycarbonylamino-cyclohexyl-acetic acidErgogenic effects

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2-(1-((tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid?

Answer:
The synthesis typically involves hydrolysis of a tert-butoxycarbonyl (Boc)-protected ester intermediate. For example, ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate can be hydrolyzed using LiOH in a THF/water mixture (0°C, 2 hours), followed by aqueous extraction and purification via recrystallization or column chromatography . Key steps include:

  • Controlled hydrolysis : Maintain low temperatures (0°C) to prevent Boc-group cleavage.
  • Purification : Use reversed-phase HPLC or silica-gel chromatography to isolate the carboxylic acid product.
  • Validation : Confirm purity via NMR (δ 1.4 ppm for tert-butyl protons) and LC-MS (expected [M+H]+ at m/z ~311).

Basic: How is the molecular structure of this compound characterized in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the closely related analog tBu-b3,3-Ac6c hemihydrate (a structural homolog), SC-XRD at 293 K revealed:

  • Bond lengths : Mean C–C bond length = 0.003 Å.
  • Spatial arrangement : The cyclohexyl ring adopts a chair conformation, with the Boc group orthogonal to the amino-acetic acid moiety .
  • Data parameters : R factor = 0.053; wR factor = 0.141, ensuring high reliability .

Basic: What biochemical applications are reported for this compound?

Answer:
While direct studies on this compound are limited, structurally similar analogs (e.g., HY-W025830) are used to investigate:

  • Protein-ligand interactions : As a scaffold for probing enzyme active sites (e.g., proteases or kinases) via competitive binding assays .
  • Neurochemical studies : Derivatives with amino-cyclohexylacetic acid motifs show potential in modulating neurotransmitter receptors .
  • Functional assays : Couple the carboxylic acid group to fluorescent tags for cellular uptake studies .

Advanced: How can stereochemical integrity be maintained during synthesis of its enantiopure derivatives?

Answer:
Enantiopure synthesis requires chiral auxiliaries or catalysts. For example:

  • Chiral resolution : Use (1S,2S)-2-aminocyclohexanecarboxylic acid as a template, leveraging Diels-Alder reactions with ethyl(E)-3-nitroacrylate to retain stereochemistry .
  • Asymmetric catalysis : Employ palladium-catalyzed C–H activation to install the Boc-protected amino group with >95% enantiomeric excess (ee) .
  • Validation : Analyze ee via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism .

Advanced: How to resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?

Answer:
Discrepancies often arise from dynamic conformations or solvate formation. Strategies include:

  • Dynamic NMR : Perform variable-temperature NMR to detect restricted rotation (e.g., tert-butyl group rotation barriers) .
  • Solvent screening : Compare X-ray structures (solid-state) with NMR in polar (DMSO-d6) vs. nonpolar (CDCl3) solvents to identify solvent-induced conformational changes .
  • Computational validation : Use DFT calculations (e.g., Gaussian09) to model energetically favorable conformers and match experimental data .

Advanced: What strategies are effective for designing bioactive analogs of this compound?

Answer:
Analog design focuses on modifying the cyclohexyl-Boc-amino-acetic acid core:

  • Bioisosteric replacement : Substitute the cyclohexyl ring with bicyclic systems (e.g., decalin) to enhance lipophilicity and blood-brain barrier penetration .
  • Functional group tuning : Replace the acetic acid with a sulfonamide group to improve metabolic stability .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to optimize interactions with target proteins (e.g., NMDA receptors) .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : The Boc group is stable under neutral conditions but hydrolyzes in acidic (pH < 3) or basic (pH > 10) environments. Store at –20°C in sealed, desiccated containers .
  • Decomposition products : Monitor for tert-butanol (δ 1.2 ppm in NMR) and CO2 gas formation, indicating Boc cleavage .

Advanced: What safety precautions are critical when handling this compound in the lab?

Answer:
Refer to Safety Data Sheets (SDS) for related compounds:

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .
  • Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood.
  • Spill management : Neutralize acidic/basic spills before disposal to prevent Boc-group degradation .

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